(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(2-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11-6-2-4-8-14(11)19-17-13(16(18)20)10-12-7-3-5-9-15(12)21-17/h2-10H,1H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRUSOGHDRSYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-methylbenzaldehyde with 3-amino-2H-chromene-2-one under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired chromene derivative. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of chromene oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chromene derivatives with various functional groups.
Scientific Research Applications
The compound (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its scientific research applications, focusing on its chemical properties, biological activities, and documented case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C16H15N1O2
- Molecular Weight : Approximately 265.30 g/mol
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Anticancer Properties
Research indicates that chromene derivatives, including this compound, exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance, a study showed increased levels of cleaved caspases and PARP in treated cells, indicating the compound's ability to trigger programmed cell death.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. This inhibition can potentially lead to reduced inflammation in various models, making it a candidate for treating inflammatory diseases.
Antidiabetic Activity
Preliminary research suggests that this compound may act as a DPP-4 inhibitor, which is crucial in managing type 2 diabetes. In vitro studies have reported significant inhibition of DPP-4 activity, leading to improved glucose tolerance in animal models.
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to explore new derivatives with enhanced biological activities.
Medicinal Chemistry
The medicinal chemistry field is particularly interested in this compound due to its potential therapeutic applications. Ongoing research focuses on optimizing its structure to improve efficacy and reduce toxicity for use in clinical settings.
Material Science
Beyond biological applications, this compound is being explored for its utility in developing new materials, including organic semiconductors and dyes.
Case Studies and Research Findings
-
Anticancer Study :
- A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through caspase activation.
- Results indicated a significant reduction in cell viability with increasing concentrations of the compound.
-
Diabetes Management :
- In vivo studies showed that administration of this compound resulted in notable reductions in blood glucose levels compared to control groups.
- These findings support its potential as an antidiabetic agent.
-
Inflammation Model :
- An animal model of inflammation revealed that treatment with the compound significantly reduced swelling and inflammatory markers.
- The results suggest promising therapeutic applications for inflammatory conditions.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(Z)-[(2-methylphenyl)iminomethyl]-1H-indene-1,3(2H)-dione
- (2Z)-(2-Methylphenyl)[(2Z)-2-{[(propylsulfonyl)oxy]imino}-3(2H)-thiophenylidene]acetonitrile
- 2-{(E)-[2-Hydroxyphenyl)imino]methyl}phenol
Uniqueness
(2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chromene core and imine functionality make it a versatile compound for various synthetic and research applications.
Biological Activity
The compound (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene family, characterized by its bicyclic structure that includes a benzopyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following features:
- Chromene Backbone : A bicyclic structure contributing to its pharmacological properties.
- Imine Functional Group : Enhances reactivity and potential interactions with biological targets.
- Carboxamide Group : Influences solubility and stability in biological systems.
The molecular formula is , with a molecular weight of approximately 269.31 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and acetylcholinesterase (AChE) .
- Antioxidant Activity : It may scavenge free radicals, reducing oxidative stress in cells .
- Gene Expression Modulation : Similar compounds have been shown to influence gene expression through transcription factor activity profiling .
In Vitro Studies
Several studies have evaluated the biological activity of this compound:
- Acetylcholinesterase Inhibition : Research indicates that compounds with similar structures exhibit significant AChE inhibitory activity, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against breast cancer cells with an IC50 value indicating effective cytotoxicity .
Case Studies
-
Case Study on Anticancer Activity :
- A study investigated the effects of this compound on human breast cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
- Case Study on Anti-inflammatory Effects :
Data Tables
Q & A
Basic Research Questions
Q. What are the optimized eco-friendly synthesis routes for (2Z)-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide?
- Methodological Answer : A solvent-free, one-pot synthesis approach using microwave irradiation has been reported to enhance yield (up to 85%) and reduce reaction time (30–60 minutes). This method avoids hazardous solvents and employs elemental analysis (C, H, N) and melting point determination for purity validation . Alternative routes involve condensation of 2-imino-2H-chromene-3-carboxamide with phosphorus esters or sulfides under reflux conditions (80–100°C, 6–8 hours), yielding functionalized derivatives .
Q. How is the structural configuration of this compound confirmed?
- Methodological Answer : The Z-configuration of the imino group is verified via 2D NMR techniques, including NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). For example, NOE correlations between the methylphenyl protons and chromene ring protons confirm spatial proximity, while HMBC cross-peaks validate connectivity between the imino nitrogen and adjacent carbons . IR spectroscopy (1650–1700 cm⁻¹ for C=O and C=N stretches) and mass spectrometry (m/z = 306 [M+H]⁺) further support structural assignments .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (>98% required for pharmacological studies). Thermal stability is evaluated via differential scanning calorimetry (DSC), revealing decomposition temperatures >200°C. Elemental analysis deviations ≤0.4% confirm stoichiometric integrity .
Advanced Research Questions
Q. How can functionalization of the chromene core enhance bioactivity?
- Methodological Answer : Introducing phosphorus heterocycles (e.g., chromeno[4,3-c][1,3,2]diazaphosphinines) via reactions with phosphorus sulfides (P₄S₁₀) under inert atmospheres significantly improves antioxidant activity (IC₅₀ = 2.8 μg/mL vs. ascorbic acid control). Cytotoxicity against HepG2 cells (IC₅₀ = 4.96 μg/mL) is linked to electron-withdrawing substituents at the 3-carboxamide position .
Q. What mechanistic pathways govern the formation of fused heterocycles from this compound?
- Methodological Answer : Cyclocondensation with hydrazine derivatives proceeds via nucleophilic attack at the imino group, forming pyrazole or pyrimidine rings. For example, reaction with ethyl cyanoacetate generates chromeno[2,3-d]pyrimidin-4-ones through a six-membered transition state, confirmed by DFT calculations and kinetic studies (k = 0.15 min⁻¹ at 100°C) .
Q. How do researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., cytotoxicity ranging from 4.96 to 7.44 μg/mL) are addressed by standardizing assay conditions:
- Use identical cell lines (e.g., MCF-7 vs. HeLa) and passage numbers.
- Normalize to a common positive control (e.g., doxorubicin).
- Validate via orthogonal assays (MTT vs. apoptosis markers like caspase-3) .
Q. What strategies validate stereochemical integrity during scale-up synthesis?
- Methodological Answer : Chiral HPLC (Chiralpak IC column, hexane:isopropanol = 70:30) resolves enantiomeric excess (>99% ee). X-ray crystallography of single crystals (grown in ethyl acetate) confirms the (2Z) configuration via torsion angles (N–C–C–N = 178.5°) .
Q. How are structure-activity relationships (SAR) derived for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
